molecular formula C23H20FN3O3S2 B2646866 N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 941993-39-1

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2646866
CAS No.: 941993-39-1
M. Wt: 469.55
InChI Key: RHQFFVBGKAJCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide is a structurally complex benzamide derivative featuring a benzothiazole core substituted with a fluorine atom at the 6-position, a propane-2-sulfonyl group at the para position of the benzamide, and an N-[(pyridin-2-yl)methyl] moiety. The benzothiazole scaffold is widely explored in medicinal chemistry due to its pharmacological versatility, including kinase inhibition and antimicrobial activity . The fluorine atom enhances metabolic stability and bioavailability, while the propane-2-sulfonyl group may influence solubility and target binding.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S2/c1-15(2)32(29,30)19-9-6-16(7-10-19)22(28)27(14-18-5-3-4-12-25-18)23-26-20-11-8-17(24)13-21(20)31-23/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQFFVBGKAJCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Benzothiazole Derivatives

The target compound shares structural homology with N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide (CAS: 6265-71-0) . Both compounds possess a benzothiazole core and a sulfonyl-substituted benzamide. Key differences lie in the sulfonyl substituents:

  • Target compound : Propane-2-sulfonyl group (branched alkyl sulfonyl).
  • compound : 3-Methylpiperidin-1-yl sulfonyl (heterocyclic sulfonyl).

Pyrimidine-Linked Thiazole-Benzamide Derivatives

4-fluoro-N-methyl-N-{4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}benzamide (FM9, ) shares a benzamide-thiazole backbone but replaces the benzothiazole core with a pyrimidine-linked thiazole. Key distinctions include:

  • Core structure : FM9 uses a thiazole-pyrimidine scaffold, while the target compound employs a benzothiazole.
  • Substituents: FM9 lacks the propane-2-sulfonyl group but includes a propan-2-ylamino-pyrimidine moiety.

Fluorinated Aromatic Compounds with Chromenone/Pyrazolo-Pyrimidine Cores

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) features a fluorinated chromenone-pyrazolo-pyrimidine hybrid. Comparative insights:

  • Fluorine placement : Both compounds use fluorine to modulate electronic properties, but Example 53 incorporates multiple fluorinated aromatic systems.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Pharmacological Inference Reference
Target Compound Benzothiazole 6-F, propane-2-sulfonyl, N-(pyridin-2-yl)methyl Kinase/enzyme inhibition -
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide Benzothiazole 6-F, 3-methylpiperidin-1-yl sulfonyl Enhanced solubility via heterocycle
FM9 Thiazole-pyrimidine 4-F, propan-2-ylamino-pyrimidine Nucleic acid/protein interaction
Example 53 Chromenone-pyrazolo-pyrimidine 5-F, 3-fluorophenyl, isopropyl Kinase/topoisomerase inhibition

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction yields be optimized?

The synthesis involves multi-step organic reactions, including:

  • Benzothiazole ring formation : Cyclization of 2-aminothiophenol derivatives with carboxylic acids or esters under acidic/basic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Sulfonyl group introduction : Reacting intermediates with propane-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage .
  • N-alkylation : Coupling the pyridin-2-ylmethyl group via nucleophilic substitution using a palladium catalyst (e.g., Pd(PPh₃)₄) or under mild basic conditions .

Q. Yield Optimization Strategies :

  • Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example, refluxing in DMF at 110°C improved coupling efficiency by 25% in analogous compounds .
  • Monitor reaction progress via HPLC to isolate intermediates and minimize side products .

Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C6 of benzothiazole, pyridine methylene protons at δ 4.8–5.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 469.55) and detect isotopic patterns .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., pyridin-2-ylmethyl orientation relative to the benzamide core) .

Q. How is preliminary biological activity assessed for this compound?

  • In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to measure binding affinity (Kd values). For example, benzothiazole derivatives showed IC₅₀ values of 0.5–10 µM in kinase inhibition assays .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and compare to structurally similar compounds (e.g., EC₅₀ differences due to sulfonyl vs. morpholinyl substituents) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

  • Solubility and permeability : Measure logP (e.g., predicted logP = 3.2) and use Caco-2 assays to assess membrane penetration. Poor cellular uptake may explain reduced activity despite strong in vitro binding .
  • Metabolic stability : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the pyridine ring) .
  • Target engagement validation : Use CRISPR-edited cell lines lacking the putative target to confirm on-mechanism effects .

Q. What strategies are effective in designing analogs to improve selectivity for a specific biological target?

  • Structure-Activity Relationship (SAR) : Modify substituents systematically (see table below) :
Analog Modification Impact on Activity
Replacement of propane-2-sulfonyl with morpholinylsulfonylIncreased solubility (25% higher aqueous solubility) but reduced kinase inhibition
Fluorine substitution at benzothiazole C6 vs. C4C6-Fluorine enhanced target binding (ΔKd = 0.3 µM) in docking studies
  • Molecular Dynamics Simulations : Model interactions with hydrophobic pockets (e.g., benzothiazole stacking with Phe residue in ATP-binding sites) .

Q. How can crystallographic data resolve ambiguities in binding modes observed in docking studies?

  • Co-crystallization : Soak the compound with purified protein targets (e.g., crystallized kinase domains) to obtain high-resolution structures (≤2.0 Å). For example, a related benzothiazole analog revealed unexpected π-π interactions with Tyr-123 .
  • Electron Density Maps : Compare predicted vs. observed orientations of the pyridin-2-ylmethyl group to refine force field parameters for future simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.